molecular formula C12H18BrO3P B3045476 Phosphonic acid, [[4-(bromomethyl)phenyl]methyl]-, diethyl ester CAS No. 108228-81-5

Phosphonic acid, [[4-(bromomethyl)phenyl]methyl]-, diethyl ester

Cat. No. B3045476
M. Wt: 321.15 g/mol
InChI Key: POTHJMIRYNDASN-UHFFFAOYSA-N
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Patent
US04918064

Procedure details

α,α'-Dibromo-p-xylene (22.9 gm) was combined with toluene (70 mL) and heated to reflux. Once the dibromide had completely dissolved, triethylphosphite (5.9 mL) was added all at once and heating continued for 6 hours. The reaction mixture was allowed to cool to room temperature and the excess solid dibromide was removed by suction filtration and washed with a small amount of methylene chloride. The organic solutions were combined and concentrated, on a rotatory evaporator, to a white solid. The solid was taken up in methylene chloride (50 mL) and chromatographed on silica (350 gm). The column was eluted with methylene chloride and fractions of about 25 mL were collected The first peak eluted in fractions 14-24 (excess dibromide), then the solvent was changed to 5% ethanol/methylene chloride. The second major peak, fractions 37-53, was the desired product obtained as a pale yellow oil.
Quantity
22.9 g
Type
reactant
Reaction Step One
[Compound]
Name
dibromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.9 mL
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][Br:10])=[CH:5][CH:4]=1.[CH2:11]([O:13][P:14]([O:18]CC)[O:15][CH2:16][CH3:17])[CH3:12]>C1(C)C=CC=CC=1>[Br:10][CH2:9][C:6]1[CH:7]=[CH:8][C:3]([CH2:2][P:14]([O:15][CH2:16][CH3:17])([O:13][CH2:11][CH3:12])=[O:18])=[CH:4][CH:5]=1

Inputs

Step One
Name
Quantity
22.9 g
Type
reactant
Smiles
BrCC1=CC=C(C=C1)CBr
Step Two
Name
dibromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
5.9 mL
Type
reactant
Smiles
C(C)OP(OCC)OCC
Step Four
Name
Quantity
70 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
heating
CUSTOM
Type
CUSTOM
Details
the excess solid dibromide was removed by suction filtration
WASH
Type
WASH
Details
washed with a small amount of methylene chloride
CONCENTRATION
Type
CONCENTRATION
Details
concentrated, on a rotatory evaporator, to a white solid
CUSTOM
Type
CUSTOM
Details
chromatographed on silica (350 gm)
WASH
Type
WASH
Details
The column was eluted with methylene chloride and fractions of about 25 mL
CUSTOM
Type
CUSTOM
Details
were collected The first peak
WASH
Type
WASH
Details
eluted in fractions 14-24 (excess dibromide)
CUSTOM
Type
CUSTOM
Details
obtained as a pale yellow oil

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
BrCC1=CC=C(C=C1)CP(=O)(OCC)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.